Eicosadienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

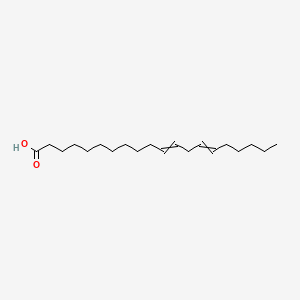

Eicosadienoic acid is a rare, naturally occurring n-6 polyunsaturated fatty acid found mainly in animal tissues. It is elongated from linoleic acid and can also be metabolized to dihomo-γ-linolenic acid, arachidonic acid, and sciadonic acid . This compound plays a significant role in modulating inflammatory processes and has been shown to be an antagonist of the leukotriene B4 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eicosadienoic acid can be synthesized through the elongation of linoleic acid. The process involves the n-6 polyunsaturated fatty acid desaturase-elongase pathway, where linoleic acid is first converted to γ-linolenic acid, which is then elongated to dihomo-γ-linolenic acid and further metabolized to arachidonic acid .

Industrial Production Methods: Industrial production of this compound often involves the use of fungi such as Penicillium chrysogenum, Rhizopus stolonifer, and Trichoderma harzianum. These fungi are cultivated in nitrogen-limiting media to produce this compound . The process includes batch culture cultivation with limited nitrogen and excessive carbon sources to promote the production of long-chain polyunsaturated fatty acids .

Chemical Reactions Analysis

Types of Reactions: Eicosadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be metabolized to dihomo-γ-linolenic acid, arachidonic acid, and sciadonic acid .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lipopolysaccharides, which are used to study its effects on inflammatory processes . The conditions often involve the use of macrophages to observe the modulation of nitric oxide and prostaglandin E2 production .

Major Products Formed: The major products formed from the reactions of this compound include dihomo-γ-linolenic acid, arachidonic acid, and sciadonic acid .

Scientific Research Applications

Eicosadienoic acid has a wide range of scientific research applications:

Mechanism of Action

Eicosadienoic acid exerts its effects by modulating the metabolism of polyunsaturated fatty acids and altering the responsiveness of macrophages to inflammatory stimulation . It decreases the production of nitric oxide and increases the production of prostaglandin E2 and tumor necrotic factor-α . The modulation of these mediators is due to the modified expression of inducible nitric oxide synthase and type II cyclooxygenase .

Comparison with Similar Compounds

- Linoleic acid

- γ-Linolenic acid

- Dihomo-γ-linolenic acid

- Arachidonic acid

- Sciadonic acid

Uniqueness: Eicosadienoic acid is unique in its ability to modulate the metabolism of polyunsaturated fatty acids and alter the inflammatory response of macrophages . Unlike linoleic acid, which is a stronger pro-inflammatory agent, this compound has a weaker pro-inflammatory effect and is not as anti-inflammatory as sciadonic acid .

Properties

Molecular Formula |

C20H36O2 |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

icosa-11,14-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22) |

InChI Key |

XSXIVVZCUAHUJO-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O |

Synonyms |

11,14-trans-eicosadienoic acid delta11,14-20:2 eicosa-11,14-dienoic acid eicosa-11,14-dienoic acid, (E,E)-isomer eicosa-11,14-dienoic acid, (Z,Z)-isomer eicosa-11,14-dienoic acid, ion (1-) n-6 eicosadienoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.